molecular formula C8H6FNO5 B1443468 4-Fluoro-5-methoxy-2-nitrobenzoic acid CAS No. 864293-50-5

4-Fluoro-5-methoxy-2-nitrobenzoic acid

Cat. No. B1443468
M. Wt: 215.13 g/mol
InChI Key: MGLFJUZFMICSSW-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO5 and a molecular weight of 215.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoro-5-methoxy-2-nitrobenzoic acid is 1S/C8H6FNO5/c1-15-7-2-4 (8 (11)12)6 (10 (13)14)3-5 (7)9/h2-3H,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Fluoro-5-methoxy-2-nitrobenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 410.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 69.8±3.0 kJ/mol and a flash point of 201.7±28.7 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

4-Fluoro-5-methoxy-2-nitrobenzoic acid, due to its functional groups, serves as a versatile building block in the synthesis of various heterocyclic scaffolds. This compound's derivatives have been utilized in the construction of nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones, through polymer-supported synthesis techniques. These heterocycles are crucial in pharmaceutical research for their potential therapeutic applications (Křupková et al., 2013).

Peptidomimetic Synthesis

In the realm of bioorganic chemistry, fluorinated and iodinated derivatives of similar compounds have been employed in solid-phase syntheses of peptidomimetics. These compounds are designed to mimic the structure of peptides and proteins, offering potential applications in drug development and molecular biology research. Studies have indicated that these derivatives can stabilize β-turn conformations in peptides, a feature essential for the biological activity of many peptide-based therapeutics (Jiang & Burgess, 2002).

Liquid Crystal Research

This chemical compound's derivatives have also been studied for their applications in materials science, particularly in the synthesis and characterization of liquid crystals. These studies aim to understand the effects of molecular structure on the properties of liquid crystals, including their phase behavior, stability, and response to external stimuli. Research in this area contributes to the development of advanced materials for use in displays, sensors, and other technologies (Cruickshank et al., 2022).

Organic Synthesis and Material Engineering

Moreover, the synthesis of novel organic molecules using this and related compounds has been explored for their potential in creating materials with unique electronic and optical properties. These efforts aim to develop new materials for electronic, photovoltaic, and photonic applications, showcasing the broad utility of these chemical intermediates in advancing material science and engineering (Praveen & Ojha, 2012).

Safety And Hazards

The safety information for 4-Fluoro-5-methoxy-2-nitrobenzoic acid indicates that it has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-fluoro-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLFJUZFMICSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734296
Record name 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-methoxy-2-nitrobenzoic acid

CAS RN

864293-50-5
Record name 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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